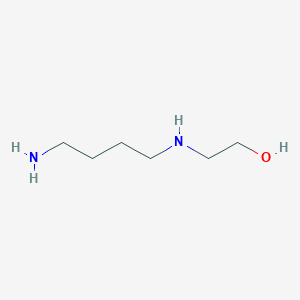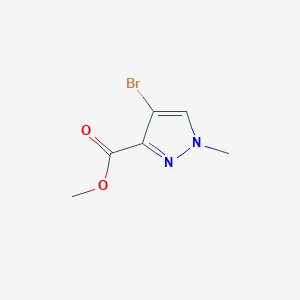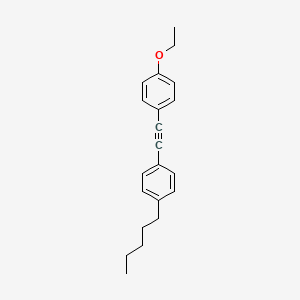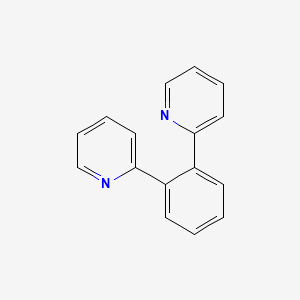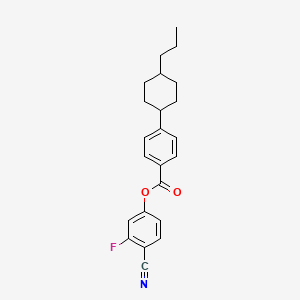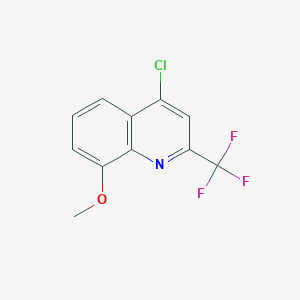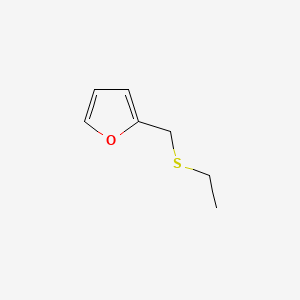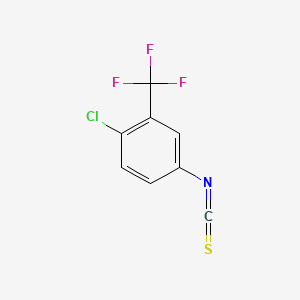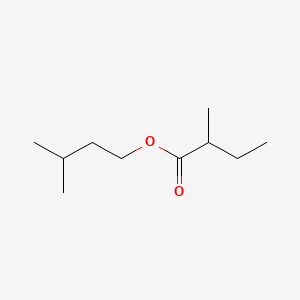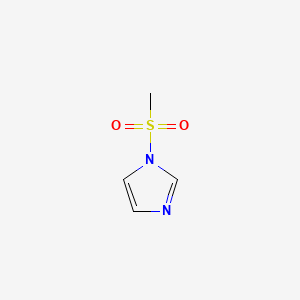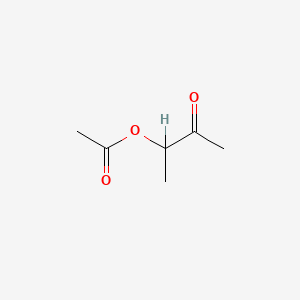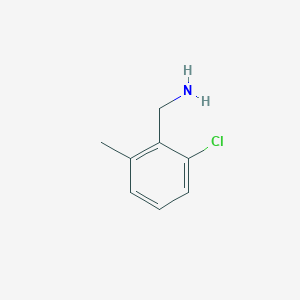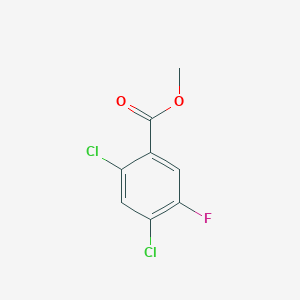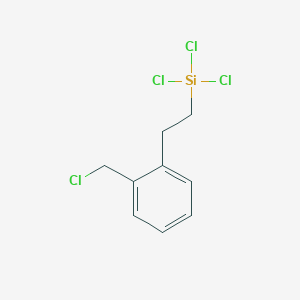
Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Vue d'ensemble
Description
Trichloro(2-((chloromethyl)phenyl)ethyl)silane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is soluble in organic solvents .
Molecular Structure Analysis
The Trichloro(2-((chloromethyl)phenyl)ethyl)silane molecule contains a total of 24 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring .Physical And Chemical Properties Analysis
Trichloro(2-((chloromethyl)phenyl)ethyl)silane has a density of 1.4±0.1 g/cm3, a boiling point of 137.7±13.0 °C at 760 mmHg, and a refractive index of 1.464 .Applications De Recherche Scientifique
Chemical Bonding and Reactivity
Research has delved into the unique bonding and reactivity patterns of silanes, including those related to trichloro(phenylethyl)silane derivatives. Studies on Si–H and Si–C bond activation have unveiled complex mechanisms involving dinuclear complexes, showcasing the potential for novel catalytic processes and synthesis routes Osakada et al., 1997. Similarly, the stability and hydrolysis behavior of chlorophenylsilanes have been investigated, providing insights into the resilience of silicon-carbon bonds under various conditions Andrianov & Odinets, 1957.
Materials and Polymer Chemistry
Silicon-based compounds, including trichloro(phenylethyl)silane derivatives, have found application in the development of novel materials and polymers. For instance, star-shaped arylacetylene resins derived from trichlorinated silanes have been synthesized, exhibiting high flexural modulus and excellent heat resistance, suitable for aerospace applications Dai et al., 2020. Additionally, oligo(ethylene glycol)-terminated alkyltrichlorosilanes have been developed for creating protein-resistant coatings on glass and metal oxide surfaces, demonstrating the versatility of silane chemistry in surface engineering Lee & Laibinis, 1998.
Safety And Hazards
Propriétés
IUPAC Name |
trichloro-[2-[2-(chloromethyl)phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSLEABRPLKKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871784 | |
| Record name | Trichloro{2-[2-(chloromethyl)phenyl]ethyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(2-((chloromethyl)phenyl)ethyl)silane | |
CAS RN |
58274-32-1 | |
| Record name | Trichloro(2-((chloromethyl)phenyl)ethyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



